Cas no 7215-16-9 (1-Benzyl-3-phenylazetidine)

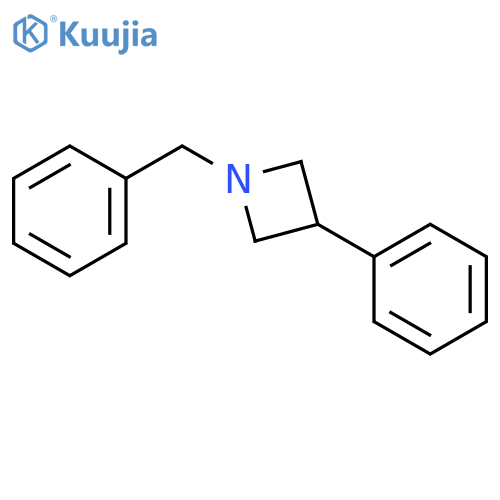

1-Benzyl-3-phenylazetidine structure

商品名:1-Benzyl-3-phenylazetidine

1-Benzyl-3-phenylazetidine 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-3-phenylazetidine

- L 2237

- 7215-16-9

- DTXSID60222483

- AZETIDINE, 1-BENZYL-3-PHENYL-

- BRN 1428449

-

- インチ: InChI=1S/C16H17N/c1-3-7-14(8-4-1)11-17-12-16(13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2

- InChIKey: DCZMBHDGZSZFKA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2CC(C2)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 223.13621

- どういたいしつりょう: 223.136

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 3.2A^2

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- 密度みつど: 1.091

- ふってん: 334°C at 760 mmHg

- フラッシュポイント: 141.3°C

- 屈折率: 1.611

- PSA: 3.24

1-Benzyl-3-phenylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019111223-1g |

1-Benzyl-3-phenylazetidine |

7215-16-9 | 95% | 1g |

$394.16 | 2023-09-01 | |

| Chemenu | CM200184-1g |

1-benzyl-3-phenylazetidine |

7215-16-9 | 95% | 1g |

$450 | 2024-07-24 | |

| Chemenu | CM200184-1g |

1-benzyl-3-phenylazetidine |

7215-16-9 | 95% | 1g |

$439 | 2021-06-09 | |

| Crysdot LLC | CD11067266-1g |

1-Benzyl-3-phenylazetidine |

7215-16-9 | 95+% | 1g |

$464 | 2024-07-18 |

1-Benzyl-3-phenylazetidine 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

7215-16-9 (1-Benzyl-3-phenylazetidine) 関連製品

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量